molecular formula C11H12N2O3S B7983139 2-{6-Ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-3-YL}acetic acid

2-{6-Ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-3-YL}acetic acid

Cat. No.: B7983139
M. Wt: 252.29 g/mol
InChI Key: SABBGDZWLBIPAL-UHFFFAOYSA-N
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Description

2-{6-Ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-3-YL}acetic acid is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-3-YL}acetic acid typically involves the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

2-{6-Ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-3-YL}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazolopyrimidines.

Scientific Research Applications

2-{6-Ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-3-YL}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{6-Ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-3-YL}acetic acid involves its interaction with specific molecular targets in the cell. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The exact molecular pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-Ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-3-YL}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(6-ethyl-7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-3-8-6(2)12-11-13(10(8)16)7(5-17-11)4-9(14)15/h5H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABBGDZWLBIPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)C(=CS2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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